3-Fluoro-2-phenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1214342-78-5 |
|---|---|
Molecular Formula |
C11H8FN |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
3-fluoro-2-phenylpyridine |
InChI |
InChI=1S/C11H8FN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H |
InChI Key |
VZZUYEUNFYZVPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)F |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 3 Fluoro 2 Phenylpyridine
Established Synthetic Routes to 3-Fluoropyridinesacs.orgrsc.org
The synthesis of 3-fluoropyridines is a well-explored area of organic chemistry, driven by the prevalence of this motif in pharmaceuticals. acs.orgrsc.org A variety of methods have been established, each with distinct advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions. These foundational methods provide the basis for developing more complex syntheses, such as that for 3-fluoro-2-phenylpyridine.
The Balz–Schiemann reaction is a classical and reliable method for introducing fluorine into aromatic systems, including pyridines. nih.gov The process involves two main steps: the diazotization of an aminopyridine precursor followed by the thermal decomposition of the resulting diazonium salt.
Specifically, a 3-aminopyridine (B143674) is treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid like fluoroboric acid (HBF₄) at low temperatures (0–5 °C) to form the corresponding pyridine-3-diazonium tetrafluoroborate (B81430) salt. This intermediate is often isolated before being subjected to thermal or photochemical decomposition, which expels nitrogen gas (N₂) and yields the desired 3-fluoropyridine (B146971). nih.govacs.org While effective, the stability of pyridinediazonium salts can be a concern; for instance, 3-pyridinediazonium (B14673259) tetrafluoroborate is known to be unstable and can decompose violently when dry. nih.govacs.org Using solvents like high-boiling petroleum ether can allow for smoother decomposition at milder temperatures. nih.govacs.org
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| 3-Aminopyridine | 1. NaNO₂, HBF₄ 2. Heat | 1. 0-5 °C 2. 15-20 °C (in pet. ether) | 3-Fluoropyridine | 50% | nih.govacs.org |
| 3-Amino-2,5-dibromopyridine | 1. Diazotization 2. Thermal Decomposition | Not specified | 2,5-Dibromo-3-fluoropyridine | Not specified | google.com |
| 4-(Ethoxycarbonyl)pyridine-3-amine | 1. Diazotization (HBF₄) 2. Heat | 60 °C (in PhCl) | Ethyl 3-fluoroisonicotinate | 63% | nih.gov |
Electrophilic fluorination involves the reaction of an electron-rich organometallic pyridine (B92270) species with an electrophilic fluorine source ("F⁺" equivalent). This approach often relies on the pre-functionalization of the pyridine ring with an organometallic group, such as a Grignard or organolithium reagent, which is then quenched with the fluorinating agent. nih.gov
A more modern and widely used variation is the transition-metal-catalyzed C-H activation/fluorination. In this strategy, a transition metal catalyst, typically palladium, directs the fluorination to a specific C-H bond. For instance, the pyridine nitrogen atom in 2-phenylpyridine (B120327) can act as a directing group, guiding the palladium catalyst to functionalize the ortho C-H bond of the phenyl ring. nih.govrsc.org While this is highly effective for the phenyl ring, fluorination of the pyridine ring itself via this directed approach is more challenging. rsc.org Reagents like N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate or Selectfluor are common electrophilic fluorine sources for these transformations. nih.govrsc.org
| Substrate | Catalyst / Reagents | Fluorine Source | Product(s) | Yield | Reference |
| 2-Phenylpyridine | Pd(OAc)₂ | N-fluoro-trimethylpyridinium tetrafluoroborate | 2-(2-Fluorophenyl)pyridine & 2-(2,6-difluorophenyl)pyridine | 33-75% | nih.govrsc.org |
| Aryl Grignard Reagents | Not specified | N-Fluorobenzenesulfonimide (NFSI) | Aryl Fluorides | ~10-75% | nih.gov |
| 1,2-Dihydropyridines | None | Selectfluor® | 3-Fluoro-3,6-dihydropyridines | Not specified | mdpi.comnih.gov |
Deoxofluorination is a method where a hydroxyl group is directly replaced by fluorine. In the context of pyridine synthesis, this involves the conversion of a hydroxypyridine (or its tautomeric pyridone form) into a fluoropyridine. acs.org Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this transformation. The reaction proceeds by activation of the hydroxyl group, followed by nucleophilic attack of fluoride (B91410). This method can be particularly useful, although the harsh conditions and the handling of specialized fluorinating agents can be drawbacks. The synthesis of 3-fluoro-2-hydroxypyridine (B75413) has been reported, which could serve as a precursor for further deoxofluorination, though this specific subsequent step is less commonly documented than other methods. google.com
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, particularly onto electron-deficient pyridine rings. nih.gov In an uncatalyzed reaction, a leaving group (e.g., Cl, Br, NO₂) on the pyridine ring is displaced by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). nih.gov For this reaction to be efficient, the pyridine ring must be activated by electron-withdrawing groups. Substitution at the 3-position is generally more difficult than at the 2- or 4-positions unless strongly activated. nih.gov
A significant advancement is the use of pyridine N-oxides to facilitate nucleophilic fluorination. The N-oxide group strongly activates the ring, enabling fluoride to displace a leaving group even at the meta (3-position). For example, 3-bromo-4-nitropyridine (B1272033) N-oxide can be fluorinated at room temperature to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to 3-fluoro-4-aminopyridine. nih.gov
Transition-metal-catalyzed nucleophilic fluorination, often involving palladium or copper, provides an alternative pathway that can proceed under milder conditions and with broader substrate scope, avoiding the need for strong ring activation by electron-withdrawing groups. nih.gov
| Substrate | Reagents | Conditions | Product | Yield | Reference |
| 3-Chloropyridine-4-sulfonyl fluoride | Anhydrous KF, DMF | 150 °C, 24h | 3-Fluoropyridine-4-sulfonyl fluoride | Not specified | |
| 3-Bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (TBAF) | 25 °C, 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37% | nih.gov |
| Methyl 3-nitroisonicotinate | [¹⁸F]KF/K₂₂₂ | 80 °C, 15 min | [¹⁸F]Fluoroisonicotinic acid | Not specified | nih.gov |
Instead of modifying a pre-existing pyridine ring, ring-forming reactions (annulations) construct the 3-fluoropyridine core from acyclic or non-aromatic precursors. These methods offer excellent control over the substitution pattern and are among the most advanced strategies.
One notable example is the Rh(III)-catalyzed [4+2] cyclization of α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov This approach allows for the assembly of polysubstituted 3-fluoropyridines with high regioselectivity. The reaction is tolerant of a variety of functional groups on both the oxime and alkyne coupling partners. nih.gov
Another powerful ring-forming strategy involves the visible-light-mediated photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.orgorganic-chemistry.org The resulting 1,5-dicarbonyl intermediate undergoes a one-pot condensation with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), at elevated temperatures to furnish the 3-fluoropyridine ring. acs.orgorganic-chemistry.orgacs.org This method is particularly versatile as it essentially combines two different ketone precursors to build the final product.
| Precursors | Catalyst / Reagents | Conditions | Product Type | Yields | Reference |
| α-Fluoro-α,β-unsaturated oximes + Alkynes | [Cp*RhCl₂]₂, CsOAc | Ethyl Acetate, Heat | Multi-substituted 3-fluoropyridines | Moderate to high | nih.gov |
| α,α-Difluoro-β-iodoketones + Silyl enol ethers | fac-Ir(ppy)₃, Blue LEDs, then NH₄OAc | DMF, then 120 °C | Multi-substituted 3-fluoropyridines | High (up to 90%) | acs.orgorganic-chemistry.orgacs.org |
| Unsaturated ketones + Ammonium salts | CuBr, O₂ | DMSO, 120 °C | 3-Fluoropyridines | High | rsc.org |
Advanced and Novel Synthetic Approaches to this compound and its Derivatives
The synthesis of the specific target, this compound, and its derivatives benefits greatly from modern ring-forming reactions, which allow for the direct installation of the phenyl group at the 2-position during the construction of the fluorinated pyridine ring.
A highly effective and direct method is the photoredox-mediated coupling strategy developed by Dilman and colleagues. acs.orgorganic-chemistry.orgacs.org This reaction assembles the this compound scaffold from two ketone-derived components. The synthesis starts with the coupling of an α,α-difluoro-β-iodoketone (derived from a ketone) with a silyl enol ether (derived from a second ketone) under visible light irradiation with a photocatalyst (fac-Ir(ppy)₃). The resulting intermediate is then condensed with ammonium acetate in a one-pot procedure to yield the final product. acs.orgacs.org
By selecting acetophenone (B1666503) as the precursor for the silyl enol ether, the phenyl group is incorporated at the 2-position of the pyridine ring. The substituent at the 6-position can be varied by changing the starting ketone used to generate the α,α-difluoro-β-iodoketone. This modularity makes the method particularly powerful for creating a library of 2,6-disubstituted 3-fluoropyridines.
The table below details the synthesis of several this compound derivatives using this photoredox-based ring-forming reaction.
| Silyl Enol Ether Precursor | α,α-Difluoro-β-iodoketone Precursor | Product | Yield | Reference |
| Acetophenone | Acetophenone | 3-Fluoro-2,6-diphenylpyridine | 90% | acs.org |
| Acetophenone | 4'-Methoxyacetophenone | 3-Fluoro-6-(4-methoxyphenyl)-2-phenylpyridine | 82% | acs.org |
| Acetophenone | 4'-Chloroacetophenone | 6-(4-Chlorophenyl)-3-fluoro-2-phenylpyridine | 79% | acs.org |
This synthetic approach represents a state-of-the-art method for accessing this compound derivatives, characterized by high yields, operational simplicity (one-pot), and high modularity starting from readily available ketones. acs.orgorganic-chemistry.org
Photoredox-Mediated Coupling Strategies
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions. nih.gov A notable application is the synthesis of diversely substituted 3-fluoropyridines from two different ketone precursors. acs.org This method involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, catalyzed by fac-Ir(ppy)3 under blue LED irradiation, followed by a one-pot condensation with ammonium acetate to form the pyridine ring. acs.orgorganic-chemistry.org
The reaction mechanism is initiated by the reduction of the α,α-difluoro-β-iodoketone by the photoexcited iridium(III) catalyst, which generates a radical intermediate. acs.org This radical then adds to the silyl enol ether. The resulting silyloxy-substituted radical is oxidized by iridium(IV) to a cation, which then eliminates the silyl group to yield a diketone. acs.org This diketone intermediate subsequently undergoes condensation with ammonia to afford the 3-fluoropyridine product. organic-chemistry.org The radical nature of this process was confirmed by experiments where the reaction was completely inhibited in the presence of TEMPO, a radical scavenger. acs.org
Optimization studies have shown that using dimethylformamide (DMF) as the solvent and adding triphenylphosphine (B44618) can significantly improve the reaction's efficiency, with yields reaching up to 99%. organic-chemistry.org For instance, the synthesis of 3-fluoro-6-(4-methoxyphenyl)-2-phenylpyridine was achieved with an 82% yield. acs.org
Table 1: Examples of 3-Fluoropyridines Synthesized via Photoredox Catalysis
| Entry | Starting α,α-Difluoro-β-iodoketone | Starting Silyl Enol Ether | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1-(4-Methoxyphenyl)-2,2-difluoro-3-iodo-1-propanone | (1-Phenylvinyl)oxy(trimethyl)silane | 3-Fluoro-6-(4-methoxyphenyl)-2-phenylpyridine | 82 acs.org |
| 2 | 2,2-Difluoro-3-iodo-1-phenyl-1-propanone | (1-Phenylvinyl)oxy(trimethyl)silane | 3-Fluoro-2,6-diphenylpyridine | 90 acs.org |
Rhodium(III)-Catalyzed C–H Functionalization of α-Fluoro-α,β-unsaturated Oximes and Alkynes
Rhodium(III)-catalyzed C–H functionalization provides a direct and efficient route to multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. acs.org This method is advantageous as it avoids the need for pre-functionalized starting materials at the 3-position of the pyridine ring. acs.org The reaction is typically catalyzed by a [Cp*RhCl2]2/metal acetate salt system and demonstrates broad substrate scope, accommodating various aryl, heteroaryl, and alkyl substituents on both the oxime and alkyne coupling partners. acs.orgthieme-connect.de
A key feature of this methodology is its ability to tolerate terminal alkynes, which react with high regioselectivity to produce single 3-fluoropyridine regioisomers. acs.org The reaction proceeds through a redox-neutral sequence involving vinylic C-H rhodation, alkyne insertion, and subsequent C–N bond formation. The N-O bond of the oxime acts as an internal oxidant to maintain the catalytic cycle. thieme-connect.denyu.edu The use of sterically different ligands, such as Cp* and Cpt, can lead to complementary selectivities in the pyridine products. rsc.org
This approach represents a significant advancement in the synthesis of fluorinated pyridines, offering a straightforward, one-step process that can be conveniently set up in the air on a benchtop. acs.org
Cascade Reactions and Rearrangements (e.g., Ireland-Claisen, Aza-Cope)
Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and waste reduction. 20.210.105 In the context of fluorinated molecule synthesis, a team at the University of Münster developed a cascade reaction that enables multiple fluorination steps through the sequential generation of reactive intermediates. idw-online.de This strategy, which utilizes inexpensive organic catalysts and simple starting materials, allows for the generation of new di- and trifluorinated molecules in a single operation. idw-online.de
While specific examples detailing the Ireland-Claisen or Aza-Cope rearrangements for the direct synthesis of this compound are not prevalent in the searched literature, the principles of cascade reactions are highly applicable. For instance, a cascade reaction for the synthesis of 4-fluoropyridines has been developed based on nih.govnih.gov-sigmatropic rearrangements. thieme-connect.com The development of such a cascade for this compound would likely involve the strategic design of a fluorinated precursor that, upon triggering a rearrangement, would lead to the desired pyridine core.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Constructing Phenylpyridine Moieties
Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. mdpi.com The Suzuki-Miyaura reaction, in particular, is a powerful method for constructing biaryl systems, including the phenylpyridine moiety of this compound. researchgate.net This reaction typically involves the coupling of an aryl halide or pseudohalide with an arylboronic acid in the presence of a palladium catalyst and a base. acs.org
For the synthesis of a this compound, this could involve the coupling of a 2-substituted-3-fluoropyridine with phenylboronic acid, or a 3-fluoro-2-halopyridine with a phenylboronic acid derivative. The efficiency and selectivity of these reactions are often dependent on the choice of ligands, catalyst, and reaction conditions. nih.govacs.org For example, the Hiyama cross-coupling of aryltrifluorosilanes with heteroaryl chlorides, including fluorinated pyridines, has been successfully demonstrated using a palladium catalyst. nih.gov
The versatility of palladium catalysis allows for the regioselective functionalization of halopyridines through a series of sequential cross-coupling reactions, enabling the synthesis of various polysubstituted pyridines. researchgate.net
Chemoselective Synthesis of Polysubstituted Pyridines via Fluorosulfates
A novel and highly efficient method for the synthesis of polysubstituted pyridines involves the use of heteroaryl fluorosulfates as coupling partners in palladium-catalyzed Suzuki reactions. nih.govnih.gov These fluorosulfate (B1228806) substrates can be readily prepared from commercial SO2F2 gas. nih.govresearchgate.net
A key advantage of this methodology is the unique reactivity of the fluorosulfate group, which allows for chemoselective cross-coupling. The reactivity of various leaving groups on a pyridine ring has been ranked as follows: -Br > -OSO2F > -Cl. nih.govnih.gov This differential reactivity enables the stepwise and selective functionalization of a polysubstituted pyridine ring. For example, a 5-bromo-6-chloropyridin-3-yl fluorosulfate can be selectively coupled at the bromine position, then the fluorosulfate position, and finally the chlorine position, allowing for the controlled introduction of different substituents. nih.gov This strategy has been successfully applied to the synthesis of the drug Etoricoxib. nih.govnih.govthieme-connect.com
Table 2: Relative Reactivity of Leaving Groups in Pd-Catalyzed Suzuki Coupling
| Leaving Group | Relative Reactivity |
|---|---|
| Bromide (-Br) | Highest |
| Triflate (-OTf) | High |
| Fluorosulfate (-OSO2F) | Moderate nih.gov |
| Chloride (-Cl) | Lowest nih.gov |
Heterogeneous Hydrogenation of Fluoropyridines for Saturated Derivatives
While the focus is on the aromatic this compound, the synthesis of its saturated derivatives, fluorinated piperidines, is also of significant interest for pharmaceutical research. huji.ac.ilnih.gov A robust and simple method for this transformation is the heterogeneous hydrogenation of fluoropyridines. huji.ac.ilacs.org
This protocol typically employs a commercially available heterogeneous palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)2/C), under hydrogen pressure. acs.orgsci-hub.se The reaction demonstrates excellent cis-selectivity in the hydrogenation process. huji.ac.il A crucial aspect of this method is its chemoselectivity, allowing for the reduction of the fluoropyridine ring while tolerating other aromatic systems, such as benzene (B151609) rings, within the same molecule. nih.govacs.org For example, 5-fluoro-2-phenylpyridine (B1391113) can be selectively hydrogenated to 5-fluoro-2-phenylpiperidine in good diastereoselectivity. nih.govacs.org
The reaction conditions are generally robust, tolerating the presence of air and moisture. acs.org The addition of a Brønsted acid is often essential to achieve high conversion and reduce hydrodefluorination side products. sci-hub.se
Table 3: Example of Heterogeneous Hydrogenation of a Fluoropyridine
| Substrate | Product | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 5-Fluoro-2-phenylpyridine | 5-Fluoro-2-phenylpiperidine | Pd(OH)2/C | 57 | 95:5 sci-hub.se |
Cobalt-Catalyzed Cycloaddition Reactions for Multi-substituted Pyridines
Transition-metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles represent a highly efficient and atom-economical method for the synthesis of multi-substituted pyridines. bohrium.comrsc.orgresearchgate.net In recent years, earth-abundant and economical cobalt has emerged as a versatile catalyst for these transformations. bohrium.comrsc.org
Cobalt-catalyzed [2+2+2] cycloaddition can be performed either intramolecularly with diyne-nitriles or intermolecularly with alkynes and nitriles to construct a wide range of pyridine derivatives. bohrium.comresearchgate.net For instance, the regioselective cycloaddition of fluorine-containing diynes with various nitriles can be achieved using a catalyst system of CoCl2(phen), zinc bromide, and zinc dust, affording α-fluoroalkylated pyridines in excellent yields. nih.gov This method allows for the construction of complex pyridine skeletons from simple, readily available starting materials in a single step. nih.gov
The development of asymmetric cobalt-catalyzed [2+2+2] cycloadditions has further expanded the utility of this method, enabling the synthesis of chiral, enantioenriched pyridines. bohrium.comresearchgate.net
Regioselective and Stereoselective Synthesis of this compound Analogs
The controlled synthesis of this compound analogs, where substituents are introduced at specific positions, is crucial for developing compounds with desired properties. Regioselectivity, the control of where a reaction occurs on the molecule, is a key challenge addressed by modern synthetic methods.
One powerful method for creating a variety of substituted 3-fluoropyridines is through a photoredox-mediated coupling reaction. acs.org This approach involves the reaction of α,α-difluoro-β-iodoketones with silyl enol ethers, catalyzed by a photoredox catalyst like fac-Ir(ppy)₃ under blue LED irradiation, followed by a one-pot condensation with ammonium acetate. acs.org This method has been successfully used to synthesize various 6-substituted-3-fluoro-2-phenylpyridine analogs with good to excellent yields. acs.org For instance, the reaction of the appropriate precursors yields products like 3-fluoro-2,6-diphenylpyridine and its derivatives with different substituents on the second phenyl ring. acs.org
Another synthetic route involves the electrophilic fluorination of polysubstituted 1,2-dihydropyridines using reagents like Selectfluor®. nih.gov The resulting 3-fluoro-3,6-dihydropyridines can then undergo elimination of hydrogen fluoride under mild conditions to yield the corresponding substituted pyridine derivatives. nih.gov This process provides access to a range of analogs that would be difficult to synthesize through other means.
Patented methodologies also describe the synthesis of this compound analogs with substituents at the 5-position of the pyridine ring. These methods often start from a pre-functionalized pyridine, such as 5-bromo-3-fluoro-2-(4-octyloxyphenyl)pyridine, which can then undergo further reactions, like Grignard cross-coupling, to introduce alkyl chains at the 5-position. google.com
While these methods provide excellent regiocontrol, achieving stereoselectivity—the control of the three-dimensional arrangement of atoms—is pertinent when chiral centers are present or introduced. For instance, the synthesis of chiral ligands for asymmetric catalysis often requires stereoselective methods. nih.gov The synthesis of chiral, cyclometalated iridium(III) complexes using phenylpyridine derivatives highlights the importance of controlling the stereochemistry at the metal center. nih.gov Although specific examples detailing the stereoselective synthesis of chiral centers directly on the this compound core are not extensively documented, the principles can be applied by using chiral starting materials or chiral catalysts in the synthetic sequence, such as in the synthesis of chiral sulfinyl compounds. acs.org
| Analog | Synthetic Method | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| 3-Fluoro-2,6-diphenylpyridine | Photoredox-mediated coupling | fac-Ir(ppy)₃, Ammonium acetate | 90% | acs.org |
| 3-Fluoro-6-(4-methoxyphenyl)-2-phenylpyridine | Photoredox-mediated coupling | fac-Ir(ppy)₃, Ammonium acetate | 82% | acs.org |
| 6-(4-Chlorophenyl)-3-fluoro-2-phenylpyridine | Photoredox-mediated coupling | fac-Ir(ppy)₃, Ammonium acetate | 79% | acs.org |
| 3-Fluoro-5-octyl-2-(4-octyloxyphenyl)pyridine | Grignard cross-coupling | Octylmagnesium bromide, [NiCl₂(dppp)] | - | google.com |
Derivatization and Functionalization Reactions of the this compound Core
Once the this compound core is synthesized, it can be further modified to explore structure-activity relationships or to fine-tune its properties. Functionalization can be targeted at the pyridine ring, the phenyl ring, or by introducing new functional groups.
The pyridine ring in this compound is electron-deficient, which influences its reactivity. The fluorine atom at the 3-position is generally less susceptible to nucleophilic aromatic substitution (SNAr) compared to fluorine at the 2- or 4-positions. acs.orgmasterorganicchemistry.com However, functionalization at other positions, particularly C4, C5, and C6, is well-established.
The 6-position is a common site for derivatization. As seen in the synthetic methods for analogs, various aryl and styryl groups can be introduced at this position during the ring-forming step. acs.org Post-synthetically, coupling reactions such as the Suzuki-Miyaura coupling can be employed. For example, starting with a halogenated precursor like 6-bromo-3-fluoro-2-phenylpyridine, a variety of groups can be introduced. rhhz.net Patent literature also describes the synthesis of derivatives like 3-fluoro-6-(5-phenylpent-1-yn-1-yl)picolinaldehyde oxime, demonstrating that complex side chains can be installed at the C6 position. google.com
Directed ortho metalation (DoM) is another powerful strategy for regioselective functionalization of pyridines. baranlab.org For a 3-fluoropyridine system, lithiation can be directed to either the C2 or C4 position depending on the base and reaction conditions used. thieme-connect.com With the phenyl group already at C2, DoM could potentially be used to introduce substituents at the C4 position by deprotonation, followed by quenching with an electrophile.
The phenyl ring offers multiple sites for functionalization, which can be achieved through various C-H activation strategies. The pyridine nitrogen atom serves as an effective directing group in transition-metal-catalyzed reactions, typically favoring functionalization at the ortho position (C2') of the phenyl ring. beilstein-journals.org This has been exploited for reactions such as trifluoromethylthiolation using palladium or cobalt catalysts. beilstein-journals.org Similarly, C-H activation can be used to form direct bonds between the phenyl ring and metal centers like copper(I) or gold(I), creating stable organometallic complexes that can be used in further transformations. worktribe.comacs.org
While ortho-functionalization is common, methods for meta-selective C-H functionalization have also been developed. Using a ruthenium catalyst, it is possible to direct bromination to the meta position of the phenyl ring in 2-phenylpyridine derivatives. acs.org This strategy overcomes the inherent electronic preference for ortho and para substitution and provides access to otherwise difficult-to-make isomers. acs.org
Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the phenyl ring are also possible. The outcome of these reactions will be governed by the combined directing effects of the pyridyl group (generally deactivating and meta-directing under acidic conditions) and any other substituents present on the phenyl ring. nptel.ac.inlibretexts.org
| Reaction Type | Position | Catalyst/Reagent | Functionality Introduced | Reference |
|---|---|---|---|---|
| C-H Trifluoromethylthiolation | Phenyl C2' (ortho) | Cp*Co(III) | -SCF₃ | beilstein-journals.org |
| C-H Bromination | Phenyl C3' (meta) | [{Ru(p-cymene)Cl₂}₂] | -Br | acs.org |
| C-H Activation / Cyclometalation | Phenyl C2' (ortho) | [Cu(OH)(IDipp)] | -Cu(IDipp) | worktribe.com |
| Suzuki Coupling | Pyridine C6 | Pd(PPh₃)₄ | Aryl/Alkyl groups | google.com |
The introduction of diverse functional groups is key to creating libraries of compounds for screening purposes. The synthetic methodologies described above are instrumental in achieving this.
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly versatile for introducing new carbon-carbon bonds. smolecule.commdpi.com By starting with a halogenated this compound (e.g., bromo- or iodo-substituted at either the pyridine or phenyl ring), a vast array of aryl, heteroaryl, or alkyl groups can be attached using the corresponding boronic acids or esters. google.comresearchgate.net
Transition-metal-catalyzed C-H activation provides a direct route to functionalization without the need for pre-functionalized starting materials like halides or boronic acids. nih.govyale.edu This atom-economical approach can be used to install halogens, which can then serve as handles for further cross-coupling reactions, or to directly introduce other groups like amides or alkyl chains. acs.orgyale.edu For example, a one-pot bromination/arylation sequence has been demonstrated for 2-phenylpyridines, allowing for the direct synthesis of meta-arylated products. acs.org
Furthermore, existing functional groups on the scaffold can be chemically transformed. For instance, a hydroxyl group can be converted to an ether via a Mitsunobu reaction or Williamson ether synthesis. google.com A carboxylic acid group can be converted to an amide via standard peptide coupling conditions. mdpi.com These transformations add another layer of diversity to the accessible derivatives of this compound.
Reactivity Profiles and Mechanistic Investigations of 3 Fluoro 2 Phenylpyridine
Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring
The reactivity of the 3-Fluoro-2-phenylpyridine ring is dictated by the interplay of the nitrogen heteroatom, the fluorine substituent, and the phenyl group. The pyridine nitrogen possesses a basic lone pair of electrons that is not part of the aromatic π-system, making it a primary site for electrophilic attack, such as protonation by acids or alkylation by alkyl halides, to form pyridinium (B92312) salts. wikipedia.org
For electrophilic aromatic substitution, the pyridine ring is inherently electron-deficient compared to benzene (B151609), a characteristic that is further intensified by the strong electron-withdrawing inductive effect of the fluorine atom at the 3-position. wikipedia.orgrsc.org This deactivation makes electrophilic substitution reactions, such as nitration, challenging. When such reactions do occur on the parent 2-phenylpyridine (B120327), they typically proceed on the conjugate acid form and target the phenyl ring, not the deactivated pyridine ring. rsc.orgrsc.org For this compound, any electrophilic attack on the pyridine ring would be highly disfavored, with substitution preferentially occurring on the appended phenyl ring.
Conversely, the electron-deficient nature of the pyridine nucleus, enhanced by the fluorine substituent, makes the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The fluorine atom itself can act as a leaving group, although it is generally less facile than heavier halogens unless the ring is highly activated. More commonly, nucleophilic attack occurs at the 2- or 4-positions. wikipedia.org In the case of this compound, the fluorine at C3 and the phenyl group at C2 sterically and electronically influence incoming nucleophiles. Nucleophilic substitution is a key strategy for the functionalization of fluorinated pyridines, often involving the displacement of a halide at the 2- or 4-position. nih.gov The presence of a fluorine atom can activate the ring for such transformations. nih.govresearchgate.netepa.gov
Transition Metal-Catalyzed Transformations Involving this compound
Transition metal catalysis provides powerful tools for the selective functionalization of this compound, overcoming the inherent reactivity patterns of the ring system.
The pyridine nitrogen in 2-phenylpyridine derivatives serves as an effective directing group for the regioselective activation of C–H bonds, particularly at the ortho-position of the phenyl ring. rsc.orgresearchgate.netrsc.orgresearchgate.net This strategy has been extensively developed using various transition metals, most notably palladium. rsc.orgresearchgate.netresearchgate.netrsc.org The reaction proceeds through the formation of a stable five-membered cyclometalated intermediate (a palladacycle in the case of Pd catalysis), which then undergoes further reaction. rsc.orgrsc.org
This methodology is applicable to substituted systems, including those with fluorine atoms. For instance, palladium-electrocatalyzed ortho-arylation of 2-phenylpyridine derivatives has been achieved under mild, oxidant-free conditions. rsc.orgnih.gov This versatile reaction tolerates a range of substituents on both the pyridine and phenyl rings. rsc.org While electron-withdrawing groups on the 2-phenylpyridine can sometimes lead to side products like bis-alkylation, mono-alkylation is generally favored. acs.org The presence of the fluorine atom in this compound is expected to influence the electronics of the system but not prevent the pyridine-directed C-H activation at the phenyl ring.
Table 1: Examples of Pyridine-Directed C–H Functionalization
| Catalyst | Coupling Partner | Product Type | Reference |
| Palladium(II) acetate (B1210297) | Arenediazonium salts | ortho-Arylation | rsc.orgnih.gov |
| Palladium(II) acetate | Alkyl iodides | ortho-Alkylation | rsc.org |
| Cp*Co(III) | AgSCF₃ | ortho-Trifluoromethylthiolation | nih.gov |
Electrochemical methods have emerged as a sustainable approach for C–H functionalization, often involving high-valent metal intermediates. Metal-catalyzed electrochemical C–H activation avoids the need for stoichiometric chemical oxidants. nih.gov In the palladaelectro-catalyzed ortho-arylation of 2-phenylpyridines, for example, the mechanism is believed to involve the cathodic reduction of an arenediazonium salt to generate an aryl radical, which then couples with a cyclopalladated intermediate. rsc.orgrsc.org This process relies on the electrochemical recycling of the palladium catalyst. nih.gov Such oxidative C-C bond formations demonstrate the utility of electrochemistry in forging new bonds under mild conditions.
Selective hydrodefluorination (HDF), the replacement of a C-F bond with a C-H bond, is a valuable transformation for modifying fluorinated molecules. wikipedia.orgresearchgate.net This reaction is challenging due to the high strength of the C-F bond. chemrxiv.orgrsc.org However, catalytic systems have been developed to achieve this transformation with high regioselectivity.
A notable example is the nickel(0)-catalyzed HDF of fluoropyridines using pinacolborane (HBPin) as the hydrogen source. chemrxiv.orgrsc.org This system is highly regioselective for the 2- and 6-positions of the pyridine ring. The reaction proceeds under mild conditions (room temperature) and is initiated by the oxidative addition of the C-F bond to the nickel(0) center. chemrxiv.orgrsc.orgsynthical.com The catalyst resting-state is identified as the initial Ni(0) complex, and Ni(II)-fluoride species are key intermediates in the catalytic cycle. chemrxiv.orgrsc.org This method allows for the sequential removal of fluorine atoms from polyfluorinated pyridines.
Table 2: Nickel-Catalyzed Hydrodefluorination of Fluoropyridines
| Substrate | Product(s) | Catalyst | Conditions | Reference |
| 2,6-Difluoropyridine | 2-Fluoropyridine, Pyridine | [Ni(iPrPN)(COD)] | HBPin, THF, RT | chemrxiv.orgrsc.org |
| Pentafluoropyridine | 2,3,5,6-Tetrafluoropyridine | [Ni(iPrPN)(COD)] | HBPin, THF, RT | chemrxiv.org |
| 2-Fluoropyridine | Pyridine | [Ni(iPrPN)(COD)] | HBPin, THF, RT | synthical.com |
Other metals, such as ruthenium and zirconium, have also been employed in HDF reactions of fluoropyridines, sometimes showing different regioselectivities (e.g., para-HDF). acs.orgresearchgate.net The mechanism can vary, with some systems proceeding via nucleophilic attack of a metal-hydride on the pyridine ring. acs.org
Phenylpyridine-based ligands, including fluorinated variants, are crucial components in the design of photocatalysts, particularly for photoredox reactions. When incorporated into metal complexes (e.g., with Iridium or Ruthenium), these ligands can be used to construct photosensitizers that facilitate reactions like decarboxylative fluorination. researchgate.net The combination of fluorinated phenylpyridine ligands with other electron-rich ligands can create a "push-pull" electronic effect upon photoexcitation, enhancing the stability and photophysical properties of the resulting complex. researchgate.net
In a typical photocatalytic cycle for decarboxylative fluorination, the excited state of the metal-phenylpyridine complex oxidizes a carboxylate to a carboxyl radical. This radical rapidly extrudes CO₂ to form an alkyl radical, which is then trapped by a fluorine source (like Selectfluor) to yield the final alkyl fluoride (B91410) product. researchgate.net Alternatively, pyridine derivatives can form a charge-transfer complex with Selectfluor, creating a catalytic system for the decarboxylative fluorination of carboxylic acids under visible light irradiation. nih.govresearcher.life
Photochemical and Electrochemical Reaction Pathways
The incorporation of this compound as a ligand in transition metal complexes, especially those of iridium(III), gives rise to rich photochemical and electrochemical properties. These ortho-metalated complexes are renowned for their use in organic light-emitting diodes (OLEDs) and as photocatalysts.
The photophysical properties are dominated by strong spin-orbit coupling from the heavy metal center, which facilitates intersystem crossing and leads to highly efficient phosphorescence. The emission color can be tuned by modifying the ligands; for instance, complexes with 2-(2,4-difluorophenyl)pyridine (B1338927) ligands often exhibit blue or green emission. acs.orgnih.gov These complexes typically show strong absorption bands in the UV region corresponding to ligand-centered (π–π*) transitions and broader, weaker metal-to-ligand charge transfer (MLCT) bands at lower energies. acs.org
The electrochemical behavior of these complexes is characterized by a reversible oxidation wave, typically assigned to the Ir(III)/Ir(IV) couple, while reduction processes are often irreversible. acs.orgnih.gov These redox properties are central to their application in electrogenerated chemiluminescence (ECL). nih.govresearchgate.net In an ECL process, the electrochemically generated radical cations and anions of the iridium complex undergo an annihilation reaction to produce an excited state, which then relaxes via light emission. u-fukui.ac.jp The ECL efficiency and color can be modulated by the ligand structure and the solvent. acs.orgnih.govnih.gov
Elucidation of Reaction Mechanisms using Experimental and Computational Approaches
The study of reaction mechanisms involving this compound, a compound of interest in synthetic chemistry, has benefited significantly from a synergistic approach combining experimental and computational methods. This dual strategy allows for a comprehensive understanding of the intricate pathways, transition states, and intermediates that govern the reactivity of this fluorinated pyridine derivative.
Identification of Key Intermediates
The identification of transient intermediates is a cornerstone of mechanistic elucidation. For reactions involving organometallic catalysis, such as cross-coupling, key intermediates like palladacycles have been suggested to be crucial. researchgate.net While the direct isolation and characterization of intermediates for reactions specifically with this compound are challenging, computational modeling provides substantial insights. Density Functional Theory (DFT) calculations are frequently employed to model the structures and energies of proposed intermediates. nih.govresearchgate.net
In analogous systems, such as the C–F activation of benzotrifluorides by Frustrated Lewis Pairs (FLP), computational studies have identified key intermediate salts of the form [ArCF2(LB)][BF(C6F5)3] (where LB is a Lewis base). nih.gov These studies highlight the formation of thermodynamically unstable intermediates, which can exist in equilibrium with the starting materials. nih.gov The presence of additives can be critical in trapping these intermediates and driving the reaction forward. For instance, Me3SiNTf2 was found to sequester the [BF(C6F5)3]− anion, preventing the reverse reaction. nih.gov In some cases, intermediates formed with the additive itself, such as [2-Br-C6H4-CFH(NTf2)], have been observed through 19F NMR spectroscopy, providing direct evidence of their transient existence during the reaction. nih.gov
Rate-Limiting Steps and Energy Profiles
Understanding the kinetics of a reaction requires identifying the rate-limiting step, which is the highest energy barrier along the reaction coordinate. The combination of experimental kinetics and computational energy profiling is a powerful tool for this purpose.
Computational chemistry, particularly DFT, can map the free energy profile of a reaction, revealing the energies of reactants, transition states, and intermediates. researchgate.net This allows for the theoretical determination of the rate-limiting step. For example, in FLP-mediated C-F activation, DFT calculations showed that the C-F activation likely proceeds through a Lewis acid-assisted SN1 type pathway rather than a concerted FLP pathway. The calculations can pinpoint the kinetic barrier for this activation. nih.gov
Experimental validation of these computational models is crucial. Kinetic studies can be performed by monitoring reaction progress over time. For instance, control experiments have confirmed computational predictions. An experiment showed that adding an excess of a Lewis base (THT) to a reaction involving an FLP completely inhibited the C-F activation, supporting the computational finding that the formation of a thermodynamically preferred Lewis adduct prevents the desired reaction from occurring. nih.gov
Below is a data table summarizing hypothetical energy barriers for different proposed steps in a reaction of this compound, as might be determined by computational methods.
| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Nature of Step |
| Oxidative Addition | SNAr-type | 25.4 | Potentially Rate-Limiting |
| C-F Activation | FLP-mediated SN1 | 22.1 | Favored Pathway |
| Reductive Elimination | Concerted | 18.5 | Facile Step |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar reactions.
Solvent and Additive Effects on Reactivity
The reaction environment, dictated by the choice of solvent and the presence of additives, can dramatically influence the course and efficiency of a chemical transformation.
Solvent Effects: The polarity of the solvent can affect the stability of charged intermediates and transition states. DFT studies on related halopyridines, such as 3-fluoropyridine (B146971), have shown that while molecular parameters are only slightly influenced by solvent polarity, chemical properties like vibrational frequencies are seriously affected. researchgate.net Classical molecular dynamics (MD) simulations can provide insight into the stability of ion pairs in different solvents, showing that tight ion pairs may remain intact in less polar solvents, while solvent-separated ions are favored in more polar media like acetonitrile (B52724) and water. researchgate.net This differential stabilization can alter reaction rates and even change the operative mechanism.
Additive Effects: Additives can play a direct role in the reaction mechanism. As mentioned earlier, fluoride sequestering reagents like Me3SiNTf2 are key to promoting the forward C-F activation reaction by preventing the reverse process. nih.gov The presence of a Lewis base as an additive can also have a profound inhibitory effect if it forms a stable, unreactive adduct with one of the key reagents, effectively shutting down the catalytic cycle. nih.gov The table below illustrates the potential impact of different solvents on the yield of a hypothetical reaction involving this compound.
| Solvent | Dielectric Constant (ε) | Observed Yield (%) |
| Toluene | 2.4 | 45 |
| Tetrahydrofuran (THF) | 7.6 | 78 |
| Dichloromethane (DCM) | 9.1 | 85 |
| Acetonitrile | 37.5 | 62 |
Note: This data is representative and intended to illustrate the typical effects of solvent polarity on reaction yields.
Coordination Chemistry and Ligand Design Principles for 3 Fluoro 2 Phenylpyridine
Metal Complexation with 3-Fluoro-2-phenylpyridine Ligands
This compound engages with metal ions through various coordination modes, primarily dictated by the reaction conditions and the nature of the metal center. Its versatility allows it to form a range of complexes with transition metals, most notably through the process of cyclometallation.
Cyclometallation is a pivotal reaction for 2-phenylpyridine-type ligands, leading to the formation of highly stable five-membered metallacycles. This process involves the coordination of the pyridine (B92270) nitrogen to the metal center, followed by an intramolecular C-H bond activation at the ortho-position of the phenyl ring, creating a strong metal-carbon sigma bond.
Iridium(III) Complexes : Iridium(III) is well-known for forming highly luminescent cyclometallated complexes with 2-phenylpyridine (B120327) and its derivatives. The standard synthetic route involves the reaction of iridium(III) chloride with an excess of the phenylpyridine ligand, which initially forms a chloride-bridged dimer, [(C^N)₂Ir(μ-Cl)₂Ir(C^N)₂] mdpi.comorgsyn.org. This dimer can then react with other ligands to yield monomeric species. The resulting tris-cyclometallated complex, fac-[Ir(ppy)₃] (where ppy is 2-phenylpyridinato), is a benchmark green-emitting material in organic light-emitting diodes (OLEDs) wikipedia.org. For this compound, the same reaction pathway is expected, leading to complexes like fac-[Ir(3-F-ppy)₃].
Gold(III) Complexes : Gold(III) readily forms square-planar cyclometallated complexes nih.govrsc.orgresearchgate.net. Direct C-H activation (auration) can be challenging, so syntheses often proceed via transmetalation from organomercury or organopalladium precursors nih.gov. However, methods using microwave irradiation have enabled direct auration of a range of substituted 2-phenylpyridines nih.gov. A typical structure is of the type [Au(C^N)Cl₂], which serves as a precursor for more complex derivatives mdpi.com.
Palladium(II/III/IV) Complexes : Palladium(II) complexes containing 2-phenylpyridine derivatives have been synthesized and characterized, often exhibiting a square-planar geometry rsc.orgnih.govnih.govmdpi.com. These complexes are typically formed by reacting a Pd(II) salt like K₂PdCl₄ with the ligand mdpi.com. While Pd(II) is the most common oxidation state, Pd(III) and Pd(IV) species have been identified as key intermediates in catalytic cycles, particularly in C-H functionalization and cross-coupling reactions involving phenylpyridine ligands researchgate.netdntb.gov.uamdpi.com. The cyclopalladated structure enhances the stability required for these higher oxidation states to participate in catalysis.
| Metal Center | Oxidation State | General Formula | Coordination Geometry | Key Application |
|---|---|---|---|---|
| Iridium | +3 | fac-[Ir(C^N)₃] | Octahedral | OLEDs, Photoredox Catalysis |
| Gold | +3 | [Au(C^N)X₂] | Square Planar | Anticancer Agents, Luminescent Materials |
| Palladium | +2 | [Pd(C^N)L₂]X | Square Planar | Cross-Coupling Catalysis |
| Palladium | +3 / +4 | [Pd(C^N)X₃L] | Octahedral | Catalytic Intermediates |
2-phenylpyridine ligands, including this compound, can coordinate to a metal center in two primary fashions:
Monodentate Coordination : In this mode, the ligand binds to the metal solely through the lone pair of electrons on the pyridine nitrogen atom. This is common in simple Werner-type complexes where C-H activation does not occur nih.gov. The phenyl ring is not involved in coordination and is free to rotate. An example is the formation of palladium complexes like trans-[Pd(2-mesitylpyridine)₂Cl₂], where the ligand coordinates only through the nitrogen donor researchgate.net.
Bidentate Coordination : This mode is achieved through the cyclometallation process described above, resulting in a chelating ligand that binds through both the pyridine nitrogen (N) and the ortho-carbon of the phenyl ring (C). This C^N chelation forms a stable five-membered ring and is the basis for the rich photophysical and catalytic properties of these complexes mdpi.com.
The choice between monodentate and bidentate coordination is influenced by several factors, including the metal's propensity for C-H activation, the reaction temperature, and the electronic properties of the ligand itself. The formation of the bidentate C^N chelate is generally thermodynamically favored due to the stability of the resulting metallacycle.
Influence of Fluorine Substitution on Coordination Properties
The introduction of a fluorine atom at the 3-position of the pyridine ring significantly alters the electronic landscape of the this compound ligand, which in turn modulates the properties of its metal complexes.
The primary effect of the fluorine atom is its strong electron-withdrawing inductive effect. This has several important consequences:
Reduced Basicity : The electron density on the pyridine ring is lowered, which decreases the basicity and donor strength of the pyridine nitrogen. This can weaken the initial M-N coordination bond, potentially affecting the kinetics and thermodynamics of complex formation.
Modified Redox Potentials : Fluorination generally makes the metal center more difficult to oxidize. The electron-withdrawing nature of the fluorine substituent stabilizes the d-orbitals of the metal, leading to higher oxidation potentials compared to non-fluorinated analogues fu-berlin.debiosupramol.de.
Tuning of HOMO/LUMO Energy Levels : In cyclometallated complexes, the highest occupied molecular orbital (HOMO) often has significant metal d-orbital and phenyl π-orbital character, while the lowest unoccupied molecular orbital (LUMO) is typically localized on the pyridine π* orbitals. The electron-withdrawing fluorine atom stabilizes the LUMO, widening the HOMO-LUMO gap. This leads to a blue-shift in the emission wavelength of luminescent complexes, a common strategy for developing blue-emitting phosphors for OLEDs nih.gov.
Enhanced Stability : C-F bonds are stronger than C-H bonds, and fluorination can increase the thermal and oxidative stability of the resulting metal complexes nsf.gov.
These electronic perturbations are critical for designing complexes with specific photophysical or catalytic functionalities. For instance, the ability to tune the emission color and redox properties is essential for applications in materials science and catalysis nih.govfu-berlin.de.
Catalytic Applications of Metal Complexes with this compound Ligands
While specific catalytic applications for complexes of this compound are not extensively documented, their behavior can be inferred from the well-established catalytic activity of related phenylpyridine complexes. The electronic modifications induced by the fluorine atom are expected to influence catalytic performance.
Palladium complexes bearing 2-phenylpyridine and related N-donor ligands are effective catalysts for C-C bond-forming reactions, such as the Suzuki-Miyaura coupling researchgate.net. In these reactions, the cyclometallated palladium complex can serve as a highly stable and efficient precatalyst. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps.
The this compound ligand could enhance the catalytic activity in several ways:
The electron-withdrawing fluorine atom can make the palladium center more electrophilic, potentially accelerating the rate-limiting oxidative addition step.
The strong Pd-C bond in the cyclometallated precursor provides high thermal stability, preventing catalyst decomposition at the elevated temperatures often required for cross-coupling reactions, especially with challenging substrates like aryl chlorides mdpi.comrsc.org.
While many modern cross-coupling reactions aim for ligand-free conditions for simplicity, designer ligands like this compound offer a route to more robust, efficient, and selective catalytic systems acs.org.
Although this compound is an achiral ligand, it can be used to construct catalysts for asymmetric synthesis through the formation of "chiral-at-metal" complexes rsc.org. In this approach, the metal center itself becomes the sole source of chirality. This is achieved by coordinating two or more achiral, chelating ligands around an octahedral metal center (like Ir(III) or Ru(II)) in a specific stereochemical arrangement (Δ or Λ) acs.orgnih.gov.
For a complex of the type [M(3-F-ppy)₂(L)₂], where L represents labile, monodentate ligands, the coordination of the two C^N ligands creates a chiral environment around the metal. If the resulting Δ and Λ enantiomers can be resolved and are configurationally stable, they can serve as chiral Lewis acid catalysts acs.orgnih.gov. The substrate coordinates to the metal by displacing the labile ligands, and the chiral disposition of the bulky phenylpyridine ligands directs the approach of the reagents, inducing enantioselectivity. This strategy has been successfully applied in various reactions, including Friedel-Crafts alkylations and Michael additions, using complexes with ligands similar to 2-phenylpyridine researchgate.netresearchgate.netacs.orgnih.gov. The fluorine substituent in this compound would primarily serve to tune the Lewis acidity of the metal center, potentially improving reaction rates and selectivity.
| Compound Name | Abbreviation / Formula |
|---|---|
| This compound | 3-F-ppy |
| 2-phenylpyridine | ppy |
| Iridium(III) chloride | IrCl₃ |
| Potassium tetrachloropalladate(II) | K₂PdCl₄ |
Photocatalytic Systems (e.g., Solar Fuel Generation, Photoredox Catalysis)
The incorporation of this compound as a ligand in transition metal complexes, particularly with Iridium(III), has led to the development of robust photosensitizers for photocatalytic applications. The fluorine substituent significantly influences the electronic properties of the ligand, which in turn enhances the stability and efficiency of the resulting photocatalyst in systems for solar fuel generation and photoredox catalysis. nih.govacs.org
In the context of solar fuel generation , such as the photocatalytic production of hydrogen from water, complexes utilizing fluorinated phenylpyridine ligands have demonstrated superior performance. nih.govacs.org The electron-withdrawing nature of the fluorine atom on the phenylpyridine framework, when combined with electron-rich ancillary ligands like tri-tert-butyl terpyridine, creates a "push-pull" effect on electron density upon photoexcitation. nih.govacs.org This electronic arrangement enhances the photophysical properties and stability of the complex, making it a more effective and durable photosensitizer for driving the necessary redox reactions in water-splitting cycles. nih.govacs.org
For photoredox catalysis , these iridium complexes serve as highly effective catalysts for a range of organic transformations. For instance, they have been successfully applied as redox photocatalysts for the decarboxylative fluorination of various carboxylic acids. nih.govacs.org The enhanced electrochemical potential of the fluorinated complexes allows them to efficiently mediate single-electron transfer processes under visible light irradiation, enabling challenging chemical conversions under mild conditions. nih.govtcichemicals.com The stability imparted by the fluorinated ligand is crucial for maintaining catalytic activity over extended periods, especially in highly coordinating solvents where catalyst degradation can be a significant issue. nih.govacs.org
Structure-Property Relationships in this compound Metal Complexes
The substitution of a fluorine atom at the 3-position of the 2-phenylpyridine ligand fundamentally alters the electronic structure of its metal complexes, leading to predictable and tunable changes in their electrochemical and photophysical properties. This structure-property relationship is critical for designing highly efficient molecules for specific applications.
The primary influence of the fluoro-substituent is its strong electron-withdrawing character. This has a direct impact on the molecular orbitals of the metal complex. Research on a series of fluorinated Ir(III)-terpyridine-phenylpyridine complexes has shown that as the degree of fluorination on the phenylpyridine ligand increases, the Highest Occupied Molecular Orbital (HOMO) energy levels are progressively lowered. acs.org This stabilization of the HOMO level, which is typically centered on the metal and the phenylpyridine ligand, makes the complex more resistant to oxidation.
Concurrently, fluorination leads to a broadening of the HOMO-LUMO (Lowest Unoccupied Molecular Orbital) gap. acs.org This effect directly influences the photophysical properties of the complex. A wider energy gap typically results in a hypsochromic, or blue-shift, in the emission wavelength of the complex. nih.gov These changes in the excited states and their photophysical properties have been corroborated by density functional theory (DFT) modeling. nih.gov
Interactive Table: Effect of Phenylpyridine Fluorination on Ir(III) Complex Properties
| Property | Effect of Fluorination | Rationale |
| HOMO Energy Level | Lowered (Stabilized) | The electron-withdrawing fluorine atom reduces electron density on the ligand and metal center. acs.org |
| HOMO-LUMO Gap | Broadened | Fluorination lowers the HOMO level more significantly than the LUMO level. acs.org |
| Oxidation Potential | Becomes more positive | A more stabilized HOMO makes the complex harder to oxidize. |
| Emission Wavelength | Blue-shifted (shorter λ) | A wider energy gap results in higher energy emission. nih.gov |
| Photocatalytic Stability | Increased | Enhanced resistance to oxidative degradation leads to a more robust catalyst. nih.govacs.org |
This deliberate tuning of electronic properties through fluorination is a key principle in modern ligand design, allowing for the rational development of metal complexes tailored for specific photocatalytic functions. tcichemicals.com
Computational and Theoretical Investigations of 3 Fluoro 2 Phenylpyridine
Quantum Chemical Analysis of Electronic Structure and Energetics
Quantum chemical methods provide profound insights into the electronic characteristics of molecules. For 3-Fluoro-2-phenylpyridine, these analyses are crucial for understanding its stability, reactivity, and spectroscopic properties.
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in determining the electronic properties and reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.
Computational studies on a series of fluorophenylpyridines, including this compound, have been conducted using Density Functional Theory (DFT) to determine these energy levels. ijiset.com Calculations were performed using the B3LYP and B3PW91 functionals with a 6-31++G(d,p) basis set. ijiset.com The HOMO and LUMO energies, along with the corresponding energy gap for this compound, are detailed in the table below.
Table 1: Calculated HOMO, LUMO, and Energy Gap for this compound
| Functional | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| B3LYP | -6.45 | -0.60 | 5.85 |
| B3PW91 | -6.61 | -0.71 | 5.90 |
Data sourced from Alyar et al. ijiset.com
These calculations indicate that the electronic transitions for this compound require a significant amount of energy, suggesting a relatively stable electronic structure. The consistency between the two different DFT functionals provides confidence in these theoretical predictions. ijiset.com
Detailed molecular electrostatic potential (MEP) mapping studies specifically for this compound are not extensively available in the surveyed scientific literature. MEP analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. Generally, regions of negative potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. For this compound, it would be expected that the nitrogen atom of the pyridine (B92270) ring would exhibit a region of negative electrostatic potential, while the hydrogen atoms would be associated with positive potential. However, without specific computational studies, a detailed map and quantitative analysis cannot be provided.
Reaction Mechanism Elucidation through Density Functional Theory (DFT)
The elucidation of reaction mechanisms using DFT is a powerful approach to understand the intricacies of chemical transformations. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies.
Specific computational studies characterizing the transition states for reactions involving this compound were not found in the reviewed literature. Such studies would typically involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry and vibrational frequencies of this transition state structure would provide critical information about the reaction mechanism.
While the electronic properties of this compound have been calculated in the gas phase, comprehensive studies on the influence of different solvents using implicit solvation models are not widely reported. ijiset.com Implicit solvation models, such as the Polarizable Continuum Model (PCM), are used to approximate the effect of a solvent on the electronic structure and geometry of a molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the prediction of how a solvent might influence reaction pathways and equilibria. Without specific research on this compound, a quantitative discussion of solvent effects is not possible.
Conformational Analysis and Dynamics
Theoretical studies on biaryl compounds, such as 2-phenylpyridine (B120327), provide significant insight into the conformational preferences of this compound. The primary dynamic feature of this class of molecules is the torsional or dihedral angle between the two aromatic rings. For the parent compound, 2-phenylpyridine, the rings are known to have a twisted conformation in the ground state. Density functional theory (DFT) calculations have shown this twist angle to be approximately 21 degrees, which is about half the value observed for biphenyl. This deviation from planarity is a result of the balance between the conjugative effects that favor a planar structure and the steric hindrance between the ortho hydrogens on the adjacent rings.
For this compound, the introduction of a fluorine atom at the 3-position of the pyridine ring is not expected to dramatically alter this fundamental twisted geometry. The fluorine atom is relatively small and replaces a hydrogen atom, thus inducing minimal additional steric strain with the phenyl ring. However, its strong electronegativity can influence the electronic distribution within the pyridine ring, which could subtly affect the potential energy surface of the inter-ring rotation. Computational studies on similar fluorinated biaryl systems suggest that the fundamental twisted minimum energy conformation is maintained. The dynamics of the molecule would be characterized by the rotational barrier between equivalent twisted conformations. This barrier is a critical parameter that influences the molecule's flexibility and its behavior in different environments.
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Computational chemistry, particularly through Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for predicting the spectroscopic characteristics of molecules like this compound. iucr.org These calculations can forecast electronic absorption spectra by determining the energies of electronic transitions, such as the promotion from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). iucr.orgnih.gov The energy gap between these frontier orbitals is a key determinant of the molecule's electronic and optical properties. iucr.org For a series of fluorophenylpyridine derivatives studied using DFT, the HOMO-LUMO energy gaps were found to be instrumental in understanding their electronic behavior. researchgate.net Theoretical methods also allow for the simulation of vibrational spectra (infrared and Raman), which can be compared with experimental data to confirm structural assignments. researchgate.net
The fluorine atom in this compound plays a crucial role in directing its intermolecular interactions. The high electronegativity of fluorine makes the C-F bond highly polar, enabling the fluorine atom to act as a weak hydrogen bond acceptor in C-F···H interactions. researchgate.net These interactions, along with other non-covalent forces, govern the crystal packing and supramolecular assembly of fluorinated organic compounds.
Other significant non-covalent interactions involving the fluorine atom include:
F···F Interactions: These can be either attractive or repulsive depending on the geometry and electronic environment, influencing how molecules orient themselves in the solid state.
C-F···π Interactions: The polarized C-F bond can interact with the electron-rich π-system of the phenyl or pyridine rings of neighboring molecules. This type of interaction is recognized as a significant force in the structure of fluorinated aromatic compounds. mdpi.com
The interplay of these specific non-covalent interactions, in addition to broader π-π stacking interactions between the aromatic rings, dictates the solid-state architecture and can influence the material's bulk properties. mdpi.com Hirshfeld surface analysis is a computational technique often employed to visualize and quantify these diverse intermolecular contacts within a crystal lattice. researchgate.net
Studies on Nonlinear Optical Properties
Theoretical investigations into the nonlinear optical (NLO) properties of fluorophenylpyridines have been conducted using DFT methods. researchgate.net NLO materials are of significant interest for their potential applications in optoelectronics and photonics. ias.ac.in Key parameters that define a molecule's NLO response include the electric dipole moment (μ), the mean polarizability (<α>), the anisotropy of polarizability (Δα), and the first static hyperpolarizability (β). researchgate.net
Calculations performed on a series of fluorophenylpyridine derivatives using B3LYP and B3PW91 functionals with a 6-31++G(d,p) basis set have shown that fluorination does not cause a large change in the mean polarizability. researchgate.net However, the number and position of fluorine atoms can influence the anisotropy of polarizability and the hyperpolarizability. researchgate.net While phenylpyridines and their fluorinated derivatives generally exhibit low NLO activity, computational studies are crucial for screening candidates and understanding structure-property relationships to design new materials with enhanced NLO responses. researchgate.netias.ac.in
Below are representative theoretical data for fluoro-2-phenylpyridine derivatives, illustrating the types of parameters calculated in such studies.
| Property | B3LYP Value (a.u.) | B3PW91 Value (a.u.) |
|---|---|---|
| Mean Polarizability (<α>) | 138.77 - 141.94 | 136.53 - 139.67 |
| Anisotropy of Polarizability (Δα) | 81.25 - 86.50 | 79.77 - 85.37 |
Data derived from studies on fluoro-2-phenylpyridines. The range reflects variations based on the position and number of fluorine substituents. researchgate.net
These computational approaches provide essential predictive data, guiding experimental efforts in the development of novel materials based on the this compound scaffold.
Advanced Spectroscopic and Analytical Research on 3 Fluoro 2 Phenylpyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Fluoro-2-phenylpyridine in solution.
¹⁹F NMR spectroscopy is particularly powerful for studying fluorinated organic molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. The position of the signal in the ¹⁹F NMR spectrum provides a direct probe of the local electron density around the fluorine atom. thermofisher.com Factors such as solvent polarity and the presence of interacting species can influence the chemical shift, offering insights into intermolecular interactions. fluorine1.ru
The broad chemical shift range in ¹⁹F NMR, typically spanning from -300 ppm to 400 ppm, minimizes the likelihood of signal overlap, simplifying spectral interpretation. thermofisher.com Spin-spin coupling between the ¹⁹F nucleus and adjacent protons (¹H) or carbons (¹³C) provides valuable information about the connectivity of the molecule. The magnitude of these coupling constants (J-coupling) can help to confirm the substitution pattern on the pyridine (B92270) ring. huji.ac.il For instance, the coupling between the fluorine at position 3 and the protons at positions 4 and 5 would be observable in the ¹H and ¹⁹F NMR spectra, aiding in the complete assignment of all signals.
Interactive Data Table: Typical ¹⁹F NMR Chemical Shift Ranges
| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |
| Aryl-F | +80 to +170 |
| CF₃ | +40 to +80 |
| CF₂ | +80 to +140 |
| F-C=O | -70 to -20 |
Note: The exact chemical shift for this compound will depend on the specific solvent and experimental conditions.
While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, multi-dimensional NMR techniques are often employed for unambiguous assignment of all proton and carbon signals, especially in complex molecules. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. These experiments are crucial for confirming the connectivity between the phenyl and pyridine rings and for assigning the specific positions of all substituents.
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interaction Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a "molecular fingerprint" of this compound by probing its characteristic vibrational modes. cardiff.ac.uk
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the pyridine and phenyl rings, and the C-F stretching vibration. The C-F stretching frequency is typically observed in the region of 1150-1250 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. cardiff.ac.uk It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit bands corresponding to the various vibrational modes of the molecule. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, as some modes may be strong in one technique and weak or silent in the other. spectroscopyonline.com
Interactive Data Table: Key Vibrational Modes for Phenylpyridine Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=C/C=N Ring Stretch | 1400 - 1650 | IR, Raman |
| C-F Stretch | 1150 - 1250 | IR |
| Ring Breathing Modes | 990 - 1050 | Raman |
Mass Spectrometry Techniques for Compound Identification and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula (C₁₁H₈FN).
In addition to molecular weight determination, mass spectrometry can be used to study the fragmentation patterns of the molecule. Under ionization, the molecule can break apart into characteristic fragment ions. Analysis of these fragments can provide further structural information and confirm the identity of the compound. Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate this compound from a mixture before mass analysis, which is particularly useful for reaction monitoring and purity assessment.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal bond lengths, bond angles, and torsion angles within the molecule. This information is crucial for understanding the planarity of the aromatic rings and the rotational barrier between them.
Furthermore, X-ray crystallography provides invaluable insights into the intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions can include hydrogen bonding (if applicable), halogen bonding, and π-π stacking interactions between the aromatic rings. Understanding these non-covalent interactions is essential for predicting and controlling the solid-state properties of the material.
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable for chiral derivatives)
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by adding a chiral substituent, the resulting enantiomers could be distinguished using chiroptical methods. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is unique for each enantiomer and can be used to determine the enantiomeric excess (ee) of a mixture, which is a critical parameter in the synthesis of chiral drugs and materials. nih.gov
Molecular Recognition and Biomolecular Interaction Research Involving 3 Fluoro 2 Phenylpyridine Scaffolds
Design Principles for Biomolecular Recognition
Molecular recognition is governed by principles of surface complementarity, thermodynamics, and the physicochemical properties of the interacting molecules. nih.gov The introduction of fluorine into a ligand, such as in the 3-fluoro-2-phenylpyridine scaffold, can profoundly influence these principles. Fluorine is the most electronegative element and is sterically similar to a hydrogen atom, allowing it to act as a bioisostere for hydrogen while dramatically altering the electronic properties of the molecule. mdpi.com
Key design principles involving fluorination include:
Modulation of Physicochemical Properties: Fluorine substitution can significantly impact a molecule's lipophilicity, acidity/basicity (pKa), metabolic stability, and membrane permeability. mdpi.comnih.gov The electron-withdrawing nature of fluorine on the pyridine (B92270) ring of this compound can lower the pKa of the pyridine nitrogen, affecting its ability to form salt bridges or hydrogen bonds.
Specific Fluorine Interactions: The fluorine atom can participate in non-covalent interactions that influence binding affinity and selectivity. These include dipole-dipole interactions, orthogonal multipolar interactions with aromatic systems, and weak hydrogen bonds with suitable donors. nih.gov While fluorine is a poor hydrogen bond acceptor in many contexts, its presence can stabilize certain protein-ligand conformations. mdpi.comnih.gov
The rational design of molecules incorporating the this compound scaffold leverages these principles to achieve high-affinity and selective binding to biological targets. nih.gov
Investigation of Molecular Target Interactions (In Vitro Academic Models)
Academic research has utilized the this compound scaffold and related fluorinated structures to probe and understand interactions with various biomolecular targets in vitro.
Fluorinated compounds are extensively used in the design of enzyme inhibitors due to the unique properties conferred by the fluorine atom. nih.gov The fluorine substituent in the this compound scaffold can be leveraged to create potent and specific enzyme inhibitors through several mechanisms:
Mechanism-Based Inhibition: These compounds, also known as "suicide substrates," are chemically inert until they are processed by the target enzyme. nih.gov The enzyme's catalytic action unmasks a reactive species that covalently modifies and inactivates the enzyme. The strong electron-withdrawing effect of fluorine can be crucial in these activation steps. nih.gov
Transition-State Analogue Inhibition: The high electronegativity of fluorine can be used to create stable mimics of transient, high-energy transition states in an enzymatic reaction. nih.gov For example, α-fluorinated ketones can form stable hemi-ketal adducts with serine proteases, mimicking the tetrahedral intermediate of peptide bond hydrolysis. nih.govresearchgate.net A strategically functionalized this compound derivative could be designed to exploit similar principles.
Covalent Adduction: Appropriately tailored fluorinated functionalities can lead to the covalent adduction of catalytic active site residues. nih.gov For instance, 5-fluorouracil's metabolite, 5-fluoro-2'-deoxyuridylate, famously forms a covalent complex with thymidylate synthase, inhibiting DNA synthesis. nih.govresearchgate.net
The fluorine atom not only contributes to the inhibitory mechanism but also serves as a useful probe for studying these mechanisms, particularly through the use of ¹⁹F NMR spectroscopy. nih.gov
The this compound scaffold is well-suited for detailed protein-ligand binding studies, primarily due to the presence of the fluorine atom, which is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR has become a powerful tool in academic and industrial research for characterizing protein-ligand interactions. nih.gov
One-dimensional ¹⁹F NMR lineshape analysis can be used to quantify both the kinetics (association rate constant, kon, and dissociation rate constant, koff) and the equilibrium thermodynamics (dissociation constant, Kd) of binding events. nih.gov This method provides a rapid and robust way to assess how structural modifications to the scaffold affect binding affinity. nih.gov
For instance, in a model system, a series of this compound derivatives could be synthesized to probe the structure-activity relationship (SAR) for binding to a target protein, such as a kinase or a protein recognition domain. The measured binding parameters can provide insight into the molecular basis of recognition.
Table 1: Hypothetical Binding Data for this compound Analogs to a Model SH3 Domain Binding parameters determined by ¹⁹F NMR lineshape analysis.
| Compound | R-Group on Phenyl Ring | Kd (μM) | kon (10⁸ M⁻¹s⁻¹) | koff (10⁴ s⁻¹) |
|---|---|---|---|---|
| 1 | -H | 150 | 1.5 | 2.2 |
| 2 | 4'-OH | 95 | 1.8 | 1.7 |
| 3 | 4'-OCH₃ | 120 | 1.6 | 1.9 |
| 4 | 4'-Cl | 210 | 1.3 | 2.7 |
This table is illustrative and based on principles described in protein-ligand interaction studies. nih.gov
The fundamental interactions of small molecules with nucleic acids and lipids are crucial for the development of probes and therapeutic agents. The planar aromatic structure of the 2-phenylpyridine (B120327) core suggests a potential for interaction with nucleic acids via intercalation between base pairs or binding within the major or minor grooves. The fluorine atom can influence these interactions through electrostatic and steric effects and also serves as a sensitive ¹⁹F NMR probe to study the binding event in solution. mdpi.com Fluorinated oligonucleotide derivatives have been shown to be valuable tools for structural studies of nucleic acids and their interactions. mdpi.com
Furthermore, the pyridine moiety allows for straightforward chemical modification to introduce a positive charge, creating cationic amphiphiles. Pyridinium-based lipids have been investigated as agents for gene transfer, where they form complexes (lipoplexes) with negatively charged DNA or RNA and facilitate their entry into cells by interacting with lipid membranes. researchgate.net A cationic derivative of this compound could be designed to study these fundamental interactions with both nucleic acids and lipid bilayers. Research on 2'-fluoro-functionalized nucleic acids has shown that the fluorine modification can enhance nuclease resistance while maintaining duplex geometry, a principle that highlights the utility of fluorine in modulating biomolecular stability. nih.gov
Scaffold Design for Modulating Specific Biological Pathways (Academic Research)
The this compound core represents a "scaffold," a central molecular framework upon which diverse chemical functionalities can be built to create a library of compounds for biological screening. Academic research often focuses on designing and synthesizing such libraries to identify modulators of specific biological pathways. Related heterocyclic scaffolds, such as pyridopyrimidines, have been successfully developed as potent and selective dual inhibitors of PI3K/mTOR, key enzymes in cell signaling pathways implicated in cancer. researchgate.net
The design process for a library based on the this compound scaffold would involve:
Computational Modeling: Using the known structure of a target protein to computationally dock derivatives of the scaffold, predicting potential binding modes and affinities.
Systematic Chemical Synthesis: Modifying the scaffold at various positions on both the pyridine and phenyl rings to explore the structure-activity relationship (SAR).
Biological Screening: Testing the synthesized compounds in in vitro assays to measure their effect on a target enzyme or cellular pathway.
The fluorine atom is a key design element in this process. Its position can be varied around the rings to fine-tune electronic properties, metabolic stability, and target engagement. mdpi.comnih.gov The strategic introduction of fluorine can block sites of metabolism, thereby increasing the compound's biological half-life, a critical parameter for developing effective molecular probes or therapeutic leads. nih.gov
Biophysical Characterization of Interactions (e.g., Luminescence Turn-on, Binding Affinities in Model Systems)
A thorough biophysical characterization is essential to understand how a ligand interacts with its target. For the this compound scaffold, a variety of techniques can be employed.
As previously discussed, ¹⁹F NMR is a powerful tool for directly measuring binding affinities (Kd) and kinetic parameters in model systems without the need for other labels. nih.gov In addition, the 2-phenylpyridine core is a well-known building block for luminescent metal complexes, such as fac-Tris(2-phenylpyridinato)iridium(III) (Ir(ppy)₃), which are used in organic light-emitting diodes (OLEDs) and as phosphorescent probes. researchgate.net
This inherent photophysical property can be harnessed to design "luminescence turn-on" probes. In such a probe, the this compound scaffold might be functionalized with a group that allows for free rotation, quenching its luminescence in the unbound state. Upon binding to a target biomolecule (e.g., a protein or nucleic acid), this rotation is restricted, leading to a significant increase in luminescence intensity. researchgate.netmdpi.com This "turn-on" response provides a direct and sensitive method for detecting the binding event.
Table 2: Illustrative Biophysical Data for a Hypothetical this compound-based Probe
| Parameter | Unbound Probe | Probe Bound to Target |
|---|---|---|
| Binding Affinity (Kd) | N/A | 500 nM |
| Fluorescence Quantum Yield (Φ) | 0.05 | 0.65 |
| Fluorescence Lifetime (τ) | 1.2 ns | 10.8 ns |
| ¹⁹F NMR Chemical Shift (Δδ) | 0 ppm (reference) | +1.5 ppm |
This table is illustrative, based on principles of biophysical characterization and fluorescent probe design. nih.govresearchgate.netmdpi.com
Structural Biology Approaches to this compound-Biomolecule Complexes
The elucidation of the three-dimensional structure of small molecules in complex with their biological targets is fundamental to understanding the molecular basis of recognition, informing drug design, and deciphering biological mechanisms. For the this compound scaffold, structural biology approaches provide atomic-level insights into its binding modes and interactions with biomolecules such as proteins and nucleic acids. The primary techniques employed for this purpose are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.
As of the latest literature surveys, specific high-resolution crystal structures or detailed NMR solution structures of this compound itself in a complex with a biomolecule have not been extensively reported in public databases. However, the methodologies to determine such structures are well-established, and analysis of related fluorinated phenylpyridine derivatives provides a framework for understanding potential interactions.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise atomic coordinates of a molecule in its crystalline state. For a this compound-biomolecule complex, this method can reveal detailed information about the binding pocket, the orientation of the ligand, and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atom.
The general workflow for an X-ray crystallographic study of such a complex involves:
Crystallization: The purified biomolecule is co-crystallized with this compound, or the ligand is soaked into pre-existing crystals of the biomolecule. This step is often a significant bottleneck, requiring extensive screening of various conditions.
X-ray Diffraction: The resulting crystals are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern.
Structure Determination: The diffraction pattern is used to calculate an electron density map of the molecule. By fitting the known atomic structure of the biomolecule and the ligand into this map, a detailed three-dimensional model of the complex is generated.
This technique provides a static, high-resolution picture of the interaction, which is invaluable for structure-based drug design.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution, which more closely mimics the physiological environment. For studying the interaction of this compound with a biomolecule, several NMR experiments can be employed.
Chemical Shift Perturbation (CSP): Upon binding of this compound to a protein, the chemical environment of the nuclei in both the ligand and the protein changes, leading to shifts in their NMR signals. By monitoring these chemical shift perturbations in isotopically labeled proteins (e.g., ¹⁵N-labeled), the binding site on the protein can be mapped.
Saturation Transfer Difference (STD) NMR: This experiment identifies which parts of the ligand are in close contact with the biomolecule. Protons on the protein are selectively saturated, and this saturation is transferred to the protons of the bound ligand. By observing the signals of the ligand that are diminished in intensity, the binding epitope of this compound can be determined.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE provides information about the spatial proximity of atoms. Intermolecular NOEs between protons of this compound and the biomolecule can be used to determine the conformation of the bound ligand and its orientation within the binding pocket.
Due to the presence of a fluorine atom, ¹⁹F NMR can also be a powerful tool. The ¹⁹F chemical shift is highly sensitive to the local environment, making it an excellent probe for studying binding events and conformational changes.
Interactive Data Table: Structural Biology Techniques for Ligand-Biomolecule Complexes
| Technique | Information Provided | State | Resolution |
| X-ray Crystallography | Precise 3D atomic coordinates, detailed interaction mapping (hydrogen bonds, etc.), ligand orientation. | Solid (Crystal) | High (Atomic) |
| NMR Spectroscopy | Binding site mapping, ligand conformation in solution, dynamics of interaction, affinity determination. | Solution | Lower (Ensemble Average) |
| Computational Docking | Predicted binding mode and affinity, hypothetical interaction poses. | In Silico | Variable |
While specific experimental structural data for this compound complexes are not yet widely available, the application of these powerful structural biology techniques is essential for future research aimed at understanding and exploiting the therapeutic potential of this chemical scaffold.
Emerging Research Directions and Unexplored Potential of 3 Fluoro 2 Phenylpyridine
Integration into Advanced Materials Science Research (e.g., Organic Electronics, Sensors)
The unique photophysical properties of 2-phenylpyridine (B120327) derivatives have established them as critical components in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The introduction of a fluorine atom at the 3-position of the pyridine (B92270) ring in 3-fluoro-2-phenylpyridine is anticipated to further enhance these properties. Fluorination is a well-established strategy for tuning the electronic characteristics of organic molecules. It can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can lead to improved charge injection and transport properties, as well as enhanced stability of the resulting devices.
In the context of OLEDs, iridium(III) complexes featuring fluorinated 2-phenylpyridine ligands have demonstrated high quantum efficiencies and are of significant interest for commercial applications. For instance, platinum(II) complexes with 2-phenylpyridine derivatives have been investigated for their rich photophysical properties and potential as DNA luminescent probes in living cells researchgate.net. The fluorine substituent in this compound could lead to blue-shifted emission, which is highly sought after for full-color displays. Furthermore, the increased electron-withdrawing nature of the fluorinated pyridine ring can enhance the performance of electron-transporting materials.
The potential of this compound extends to the development of advanced chemical sensors. The pyridine nitrogen atom can act as a binding site for various analytes, and the fluorine atom can modulate the binding affinity and selectivity. Moreover, the inherent fluorescence of the 2-phenylpyridine core can be exploited for "turn-on" or "turn-off" sensing mechanisms upon analyte binding. Research into fused imidazo[1,2-a]pyridine-based fluorescent probes has shown selective detection of metal ions like Fe³⁺ and Hg²⁺, suggesting that the this compound scaffold could be similarly functionalized to create novel sensors for environmental and biological monitoring nih.gov. The development of such sensors could have significant impacts on areas ranging from medical diagnostics to environmental remediation.
| Potential Application | Key Features Conferred by this compound |
| Organic Light-Emitting Diodes (OLEDs) | Tunable electronic properties (HOMO/LUMO levels), potential for blue-shifted emission, improved charge transport and device stability. |
| Chemical Sensors | Modulated binding affinity and selectivity due to the fluorine atom, potential for fluorescent "turn-on"/"turn-off" sensing mechanisms. |
| Electron-Transporting Materials | Enhanced electron-withdrawing character leading to improved performance. |
| DNA Luminescent Probes | Rich photophysical properties for potential use in cellular imaging and diagnostics. |
Sustainable Synthesis and Green Chemistry Methodologies
The growing emphasis on environmentally benign chemical processes has spurred research into sustainable and green synthetic routes for valuable chemical compounds. The synthesis of fluorinated pyridines, including this compound, is an area ripe for the application of green chemistry principles. Traditional fluorination methods often rely on harsh reagents and conditions, generating significant waste.
Recent advancements have focused on direct C-H fluorination, which avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. For instance, methods for the site-selective C-H fluorination of pyridines using reagents like AgF₂ have been developed, offering a more direct route to compounds like this compound orgsyn.org. Furthermore, the use of pyridine N-oxyl radicals to promote C-H fluorination in water at room temperature represents a significant step towards a greener process rsc.org.
Another avenue for sustainable synthesis involves the use of more environmentally friendly solvents and catalysts. A novel synthesis method for 3-fluoropyridine-2-methanol, a related compound, utilizes a green process route with low pollution, starting from the low-cost quinolinic acid google.com. Exploring similar strategies for this compound, such as one-pot reactions and the use of recyclable catalysts, will be crucial for its large-scale and environmentally responsible production. The development of catalytic cycles that operate under mild conditions with high atom economy will be a key focus of future research.
| Green Chemistry Approach | Application to this compound Synthesis |
| Direct C-H Fluorination | Reduces synthetic steps and avoids pre-functionalization of starting materials. |
| Aqueous Reaction Media | Utilizes water as a solvent, minimizing the use of volatile organic compounds. |
| Mild Reaction Conditions | Reduces energy consumption and improves safety. |
| Catalytic Methods | Enables the use of smaller quantities of reagents and allows for catalyst recycling. |
| Renewable Starting Materials | Explores the use of bio-based feedstocks for a more sustainable process. |
Future Mechanistic Investigations and Theoretical Predictions
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing existing methods and designing new, more efficient transformations. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction pathways, predicting molecular properties, and guiding experimental design.
Theoretical calculations on 2-fluoro- and 3-fluoropyridine (B146971) have already provided insights into their molecular structures and vibrational spectra researchgate.net. Extending these studies to this compound can help in understanding the influence of the phenyl group on the electronic structure and reactivity of the fluorinated pyridine ring. DFT studies can be employed to investigate the transition states of various synthetic routes, such as Suzuki-Miyaura cross-coupling or direct arylation, to identify the factors that control regioselectivity and reaction efficiency. For instance, DFT calculations have been used to study the electronic properties and HOMO-LUMO gap of arylated pyridine derivatives, providing valuable information for their application in optoelectronic devices tandfonline.comajchem-a.com.
Future mechanistic investigations could also focus on the photophysical processes of this compound and its metal complexes. Time-dependent DFT (TD-DFT) calculations can be used to predict excitation energies, emission wavelengths, and quantum yields, which are crucial parameters for applications in OLEDs and sensors iucr.org. Experimental techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy can then be used to validate these theoretical predictions and provide a comprehensive picture of the excited-state dynamics. Understanding these fundamental processes will be key to designing next-generation materials with tailored photophysical properties.
Development of Novel Analytical Probes based on this compound
The development of fluorescent probes for the detection of biologically and environmentally important species is a rapidly growing field. The unique photophysical properties of the 2-phenylpyridine scaffold, combined with the modulating effects of the fluorine substituent, make this compound an attractive candidate for the development of novel analytical probes.
The pyridine nitrogen atom can serve as a recognition site for metal ions, while the aromatic rings can be functionalized with other binding moieties to achieve selectivity for specific analytes. The fluorine atom can influence the pKa of the pyridine nitrogen, thereby affecting its binding properties and the pH range over which the probe can operate. Terpyridine-based fluorescent sensors have demonstrated broad applicability in detecting a wide range of analytes, from cations and anions to nerve agents and biological molecules bohrium.com. This suggests that by incorporating the this compound unit into larger, more complex molecular architectures, it should be possible to create a new generation of highly sensitive and selective fluorescent probes.
For example, a probe based on this compound could be designed to exhibit a change in its fluorescence emission upon binding to a target analyte. This could be due to a variety of mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). The development of such probes could have significant applications in medical imaging, environmental monitoring, and food safety.
Potential as a Modular Building Block in Supramolecular Chemistry
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has led to the creation of a wide range of functional materials and complex molecular architectures. The rigid structure and well-defined coordination geometry of 2-phenylpyridine and its derivatives make them excellent building blocks for the construction of supramolecular assemblies.
The introduction of a fluorine atom in this compound adds another layer of functionality to this already versatile building block. The fluorine atom can participate in non-covalent interactions such as hydrogen bonding and halogen bonding, which can be used to direct the self-assembly of molecules into well-defined supramolecular structures. For example, the self-assembly of 3-[4'-(diethylboryl)phenyl]pyridine has been shown to form cyclic trimers through intermolecular boron-nitrogen coordination bonds acs.org. Similarly, this compound could be functionalized with appropriate recognition motifs to drive the formation of discrete supramolecular cages, polymers, or gels.
These self-assembled structures could find applications in areas such as drug delivery, catalysis, and molecular sensing. For instance, a supramolecular cage constructed from this compound-based building blocks could be used to encapsulate and release guest molecules in a controlled manner. The ability to fine-tune the non-covalent interactions by modifying the substituents on the 2-phenylpyridine scaffold provides a high degree of control over the structure and function of the resulting supramolecular assemblies.
Conclusion
Summary of Current Research Landscape
The current research landscape for 3-Fluoro-2-phenylpyridine and related fluorinated phenylpyridine structures is centered on their application as versatile building blocks in materials science and organic synthesis. A significant area of investigation involves their use as ligands in organometallic complexes, particularly iridium(III) complexes like fac-tris(2-phenylpyridine)iridium (Ir(ppy)3), which are pivotal in the development of organic light-emitting diodes (OLEDs). researchgate.netaalto.fiacs.orgnih.gov Research has demonstrated that fluorination of the phenylpyridine ligand is a key strategy for tuning the electronic properties and enhancing the efficiency and stability of these phosphorescent emitters, especially for achieving challenging blue and greenish-blue light emission. researchgate.net
In the field of synthetic chemistry, fluoropyridine derivatives are recognized as important intermediates for constructing complex chemical entities. The presence of the fluorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity, making these compounds highly valuable in medicinal and agrochemical research. mdpi.com Studies have shown that 2-phenylpyridine (B120327) derivatives can serve as the foundational structure for novel insecticides. mdpi.com Furthermore, the development of advanced materials such as liquid crystals has utilized fluorinated 2-phenylpyridine structures. google.com The synthetic utility of these compounds is broad, with ongoing research into new methods for their preparation and their use in various cross-coupling and C-H functionalization reactions to build sophisticated molecular frameworks. researchgate.netresearchgate.net
Identification of Research Gaps and Future Outlook
Despite the broad interest in fluorinated phenylpyridines, specific research focusing exclusively on the this compound isomer is less prevalent. Much of the existing literature concentrates on the broader class of 2-phenylpyridine derivatives or other isomers, leaving a knowledge gap regarding the unique properties and potential advantages conferred by fluorine at the 3-position of the pyridine (B92270) ring. While the role of these compounds as synthetic intermediates is established, detailed mechanistic and kinetic studies of this compound in various organic reactions are not extensively documented. Furthermore, its application in fields beyond OLEDs and general synthesis, such as in targeted photocatalysis or as a precursor for specific classes of pharmaceuticals, remains an underexplored area.
The future outlook for this compound is promising, with significant potential for growth in several key areas. In materials science, the demand for next-generation OLEDs with higher efficiency and longer operational lifetimes will continue to drive the synthesis of novel organometallic complexes derived from this scaffold. Beyond OLEDs, its potential use in creating advanced materials, including specialized polymers and heterogeneous photocatalysts within structures like metal-organic frameworks (MOFs), warrants further investigation. springerprofessional.de
In medicinal and agrochemical chemistry, this compound represents a valuable starting point for the design of new bioactive molecules. Future research will likely focus on synthesizing libraries of derivatives and screening them for various biological activities. The development of more efficient, selective, and scalable synthetic routes to this compound and its derivatives will be crucial for unlocking its full potential. researchgate.net This will enable broader access for researchers and facilitate its transition from a laboratory chemical to a key component in advanced technological and biomedical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
